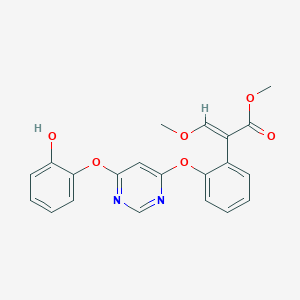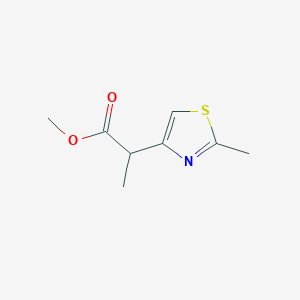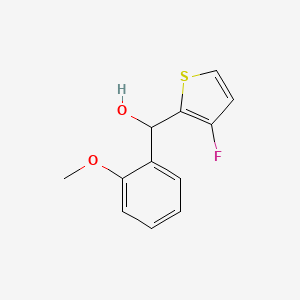
(E)-Methyl 2-(2-((6-(2-hydroxyphenoxy)pyrimidin-4-yl)oxy)phenyl)-3-methoxyacrylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-Methyl 2-(2-((6-(2-hydroxyphenoxy)pyrimidin-4-yl)oxy)phenyl)-3-methoxyacrylate is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by its acrylate ester functional group, which is conjugated with a methoxy group and a phenyl ring substituted with a pyrimidinyl-oxy group. The presence of a hydroxyphenoxy moiety further adds to its chemical diversity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-Methyl 2-(2-((6-(2-hydroxyphenoxy)pyrimidin-4-yl)oxy)phenyl)-3-methoxyacrylate typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrimidinyl-oxy Intermediate: This step involves the reaction of 2-hydroxyphenol with 4-chloropyrimidine under basic conditions to form 6-(2-hydroxyphenoxy)pyrimidine.
Esterification: The intermediate is then reacted with 2-bromo-3-methoxyacrylic acid methyl ester in the presence of a base such as potassium carbonate to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated purification systems to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-Methyl 2-(2-((6-(2-hydroxyphenoxy)pyrimidin-4-yl)oxy)phenyl)-3-methoxyacrylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The acrylate ester can be reduced to form the corresponding alcohol.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of 2-(2-((6-(2-hydroxyphenoxy)pyrimidin-4-yl)oxy)phenyl)-3-methoxyacrylic acid.
Reduction: Formation of 2-(2-((6-(2-hydroxyphenoxy)pyrimidin-4-yl)oxy)phenyl)-3-methoxypropanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, (E)-Methyl 2-(2-((6-(2-hydroxyphenoxy)pyrimidin-4-yl)oxy)phenyl)-3-methoxyacrylate is studied for its potential as a bioactive molecule. Its interactions with various biological targets can lead to the discovery of new drugs or therapeutic agents.
Medicine
In medicine, this compound is investigated for its potential pharmacological properties. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases where these targets are implicated.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its reactive functional groups.
Mécanisme D'action
The mechanism of action of (E)-Methyl 2-(2-((6-(2-hydroxyphenoxy)pyrimidin-4-yl)oxy)phenyl)-3-methoxyacrylate involves its interaction with specific molecular targets. The hydroxyphenoxy and pyrimidinyl-oxy groups can form hydrogen bonds and other interactions with proteins or enzymes, modulating their activity. The acrylate ester group can undergo hydrolysis, releasing active metabolites that further exert biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 2-(2-((6-(2-hydroxyphenoxy)pyrimidin-4-yl)oxy)phenyl)acrylate: Lacks the methoxy group, leading to different reactivity and biological activity.
Ethyl 2-(2-((6-(2-hydroxyphenoxy)pyrimidin-4-yl)oxy)phenyl)-3-methoxyacrylate: Similar structure but with an ethyl ester, affecting its physical properties and reactivity.
Uniqueness
(E)-Methyl 2-(2-((6-(2-hydroxyphenoxy)pyrimidin-4-yl)oxy)phenyl)-3-methoxyacrylate is unique due to its combination of functional groups, which confer specific reactivity and biological activity. The presence of the methoxy group in the acrylate ester enhances its stability and modifies its interaction with biological targets, making it distinct from similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Numéro CAS |
131860-40-7 |
|---|---|
Formule moléculaire |
C21H18N2O6 |
Poids moléculaire |
394.4 g/mol |
Nom IUPAC |
methyl (E)-2-[2-[6-(2-hydroxyphenoxy)pyrimidin-4-yl]oxyphenyl]-3-methoxyprop-2-enoate |
InChI |
InChI=1S/C21H18N2O6/c1-26-12-15(21(25)27-2)14-7-3-5-9-17(14)28-19-11-20(23-13-22-19)29-18-10-6-4-8-16(18)24/h3-13,24H,1-2H3/b15-12+ |
Clé InChI |
YNADFEGFUROIDY-NTCAYCPXSA-N |
SMILES isomérique |
CO/C=C(\C1=CC=CC=C1OC2=CC(=NC=N2)OC3=CC=CC=C3O)/C(=O)OC |
SMILES canonique |
COC=C(C1=CC=CC=C1OC2=CC(=NC=N2)OC3=CC=CC=C3O)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(3-methylpyridin-2-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13081788.png)
![9-Benzyl 4-tert-butyl 1-oxa-4,9-diazaspiro[5.5]undecane-4,9-dicarboxylate](/img/structure/B13081790.png)
![(2R)-1-[(1-Benzothiophen-7-yl)amino]propan-2-ol](/img/structure/B13081794.png)

![2-[6-(Difluoromethyl)pyridin-2-YL]ethan-1-amine](/img/structure/B13081809.png)









